Pyridin-2-yl 2-chloropyridine-3-carboxylate

Catalog No.
S15781520
CAS No.
921599-93-1
M.F
C11H7ClN2O2
M. Wt
234.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-2-yl 2-chloropyridine-3-carboxylate

CAS Number

921599-93-1

Product Name

Pyridin-2-yl 2-chloropyridine-3-carboxylate

IUPAC Name

pyridin-2-yl 2-chloropyridine-3-carboxylate

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

InChI

InChI=1S/C11H7ClN2O2/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H

InChI Key

VQGBIYNVYLHRTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC(=O)C2=C(N=CC=C2)Cl

Pyridin-2-yl 2-chloropyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes two pyridine rings and a carboxylate group. The compound features a chlorinated pyridine moiety at the 2-position and a carboxylate group at the 3-position of the second pyridine ring. This structural arrangement contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and agrochemistry.

  • Substitution Reactions: The chlorine atom on the pyridine ring can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can undergo reduction, potentially converting the carboxylate group into an alcohol or aldehyde under specific conditions.
  • Oxidation Reactions: The carboxylate group may be oxidized to form more complex carboxylic acids or related derivatives.

These reactions can be facilitated by common reagents like sodium azide for substitution, palladium catalysts for reduction, and potassium permanganate for oxidation .

The biological activity of pyridin-2-yl 2-chloropyridine-3-carboxylate has been explored in various studies. Its structural components allow it to interact with biological targets effectively. Notably, compounds with similar structures have demonstrated activities such as:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Certain analogs have been studied for their potential in treating inflammatory diseases.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.

These activities highlight the compound's potential as a lead structure in drug development .

The synthesis of pyridin-2-yl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Coupling Reactions: Utilizing cross-coupling techniques such as the Sonogashira reaction to link pyridine derivatives with alkyne or aryl halides.
  • Esterification: The carboxylic acid component can be formed through esterification reactions involving appropriate acid chlorides or anhydrides.
  • Cyclization: Some synthetic routes may involve cyclization processes that generate the desired pyridine rings from simpler precursors.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield while minimizing waste .

Pyridin-2-yl 2-chloropyridine-3-carboxylate has several applications across different fields:

  • Pharmaceuticals: Its derivatives are investigated for their potential as drugs targeting various diseases, including cancer and infections.
  • Agriculture: The compound can serve as a precursor for developing herbicides and fungicides due to its biological activity against pests.
  • Material Science: Pyridine derivatives are explored in creating advanced materials with specific electronic properties.

These applications underscore the compound's versatility and importance in research and industry .

Studies focusing on the interactions of pyridin-2-yl 2-chloropyridine-3-carboxylate with biological systems reveal its potential mechanisms of action:

  • Protein Binding: The compound can bind to specific proteins, modulating their activity through competitive inhibition or allosteric effects.
  • Receptor Interaction: It may interact with various receptors, influencing signaling pathways critical in disease processes.
  • Metabolic Pathways: Investigations into how this compound affects metabolic enzymes can elucidate its role in pharmacokinetics and toxicity profiles.

These interaction studies are crucial for understanding the therapeutic potential and safety of the compound .

Several compounds share structural similarities with pyridin-2-yl 2-chloropyridine-3-carboxylate, each exhibiting unique properties:

Compound NameStructure HighlightsUnique Features
1-(Pyridin-3-yl)but-2-yn-1,4-diolContains a different substitution pattern on the pyridine ringExhibits distinct reactivity due to hydroxyl groups
3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylateIncorporates a methoxycarbonyl groupEnhanced solubility and different biological activity
1-(Pyridin-4-yl)but-3-yneSimilar alkyne functionality but with a different pyridine substitutionVariability in reactivity due to position changes

The uniqueness of pyridin-2-yl 2-chloropyridine-3-carboxylate lies in its specific chlorination pattern and dual-pyridine structure, which influences its reactivity and interaction profiles compared to these similar compounds .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

234.0196052 g/mol

Monoisotopic Mass

234.0196052 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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